

# Recombinant Expression and Purification of Odorranain-C1: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Odorranain-C1*

Cat. No.: *B1578467*

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## Introduction

**Odorranain-C1** is a cationic antimicrobial peptide (AMP) originally isolated from the skin of the frog, *Odorran a grahami*. As a member of the brevinin superfamily, it exhibits broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The primary mechanism of action for **Odorranain-C1** involves the disruption of the bacterial cell membrane integrity, leading to cell death. This direct, physical mechanism of action makes it a promising candidate for the development of new therapeutics, particularly in an era of increasing antibiotic resistance. The recombinant production of **Odorranain-C1** in a robust expression system like *Pichia pastoris* offers a scalable and cost-effective method for obtaining the large quantities of the peptide required for research and preclinical development.

This document provides detailed application notes and protocols for the recombinant expression of **Odorranain-C1** in the methylotrophic yeast *Pichia pastoris* and its subsequent purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

## Data Presentation

Parameter	Host System	Vector	Purification Method	Yield of Purified Peptide (mg/L)	Purity (%)	Antimicrobial Activity (MIC, µg/mL)	Reference
Odorranain-C1	Pichia pastoris	pPICZαA	Cation Exchange Chromatography followed by RP-HPLC	~32.65	>95%	8-12	[1]
Snakin-1 (cysteine-rich AMP)	Pichia pastoris	pPIC9	Cation Exchange Chromatography followed by RP-HPLC	~40	>98%	Not specified	[2]
Recombinant Protegrin-1 (cysteine-rich AMP)	Pichia pastoris	pPICZαA	Not specified	Not specified	~95%	Not specified	[3]

Note: Specific yield, purification fold, and final purity for **Odorranain-C1** are not explicitly detailed in the primary literature. The data for yield is referenced from a similar peptide expressed in *Pichia pastoris* to provide an approximate value.

## Experimental Protocols

# I. Recombinant Expression of Odorranain-C1 in Pichia pastoris

This protocol is based on established methods for heterologous protein expression in *Pichia pastoris*, specifically adapted for **Odorranain-C1**.

## 1. Gene Synthesis and Vector Construction:

- Gene Synthesis: The gene encoding the mature **Odorranain-C1** peptide (Sequence: GVLGAVKDLLIGAGKSAAQSVLKTLSCKLSNDC) should be synthesized with codon optimization for expression in *Pichia pastoris*. Restriction sites (e.g., Xhol and NotI) should be added to the 5' and 3' ends of the gene, respectively, to facilitate cloning. A stop codon should be included at the 3' end.
- Vector Selection: The pPICZ $\alpha$ A vector is a suitable choice for the expression and secretion of **Odorranain-C1**. This vector contains the strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter and the *Saccharomyces cerevisiae*  $\alpha$ -factor secretion signal, which directs the expressed peptide to the culture medium. The vector also carries a C-terminal c-myc epitope and a polyhistidine (6xHis) tag for detection and purification, as well as a Zeocin<sup>TM</sup> resistance gene for selection of transformants.[4][5][6]
- Cloning: Digest the synthesized **Odorranain-C1** gene and the pPICZ $\alpha$ A vector with the selected restriction enzymes (e.g., Xhol and NotI). Ligate the digested gene into the linearized vector using T4 DNA ligase.

## 2. Transformation of *Pichia pastoris*

- Host Strain: The *Pichia pastoris* strain X-33 is a suitable host for expression.
- Vector Linearization: Linearize the pPICZ $\alpha$ A-**Odorranain-C1** plasmid with a restriction enzyme that cuts within the AOX1 promoter region (e.g., SacI) to promote integration into the host genome.
- Transformation: Transform the linearized plasmid into competent *P. pastoris* X-33 cells via electroporation.

- Selection of Transformants: Plate the transformed cells on YPDS agar plates containing Zeocin™ (100 µg/mL) and incubate at 30°C for 2-4 days.

### 3. Expression Screening and Induction:

- Screening: Pick individual Zeocin™-resistant colonies and screen for the integration of the **Odorranain-C1** gene by colony PCR.
- Small-Scale Expression: Inoculate a positive colony into 25 mL of BMGY medium (Buffered Glycerol-complex Medium) in a 250 mL baffled flask and grow at 30°C with shaking (250-300 rpm) until the culture reaches an OD600 of 2-6.
- Induction: Harvest the cells by centrifugation and resuspend the cell pellet in 100 mL of BMMY medium (Buffered Methanol-complex Medium) to an OD600 of 1.0. To induce expression, add methanol to a final concentration of 0.5% (v/v). Continue to incubate at 30°C with shaking.
- Methanol Feeding: Maintain induction by adding methanol to a final concentration of 0.5% every 24 hours for 3-4 days.
- Harvesting: After the induction period, centrifuge the culture at 10,000 x g for 10 minutes at 4°C to pellet the cells. The supernatant, which contains the secreted **Odorranain-C1**, should be collected for purification.

## II. Purification of Recombinant Odorranain-C1

This protocol describes a two-step purification process involving an initial capture step followed by a high-resolution polishing step.

### 1. Cation Exchange Chromatography (Capture Step):

- Rationale: **Odorranain-C1** is a cationic peptide, making cation exchange chromatography an effective initial capture and concentration step.
- Column: A strong cation exchange column, such as a HiTrap SP HP column.
- Buffers:

- Binding Buffer: 20 mM sodium phosphate, pH 6.0.
- Elution Buffer: 20 mM sodium phosphate, 1 M NaCl, pH 6.0.
- Procedure:
  - Adjust the pH of the culture supernatant to 6.0 and filter through a 0.22 µm filter.
  - Equilibrate the cation exchange column with Binding Buffer.
  - Load the filtered supernatant onto the column.
  - Wash the column with Binding Buffer until the absorbance at 280 nm returns to baseline.
  - Elute the bound peptide with a linear gradient of 0-100% Elution Buffer.
  - Collect fractions and analyze by SDS-PAGE and for antimicrobial activity to identify fractions containing **Odorranain-C1**.

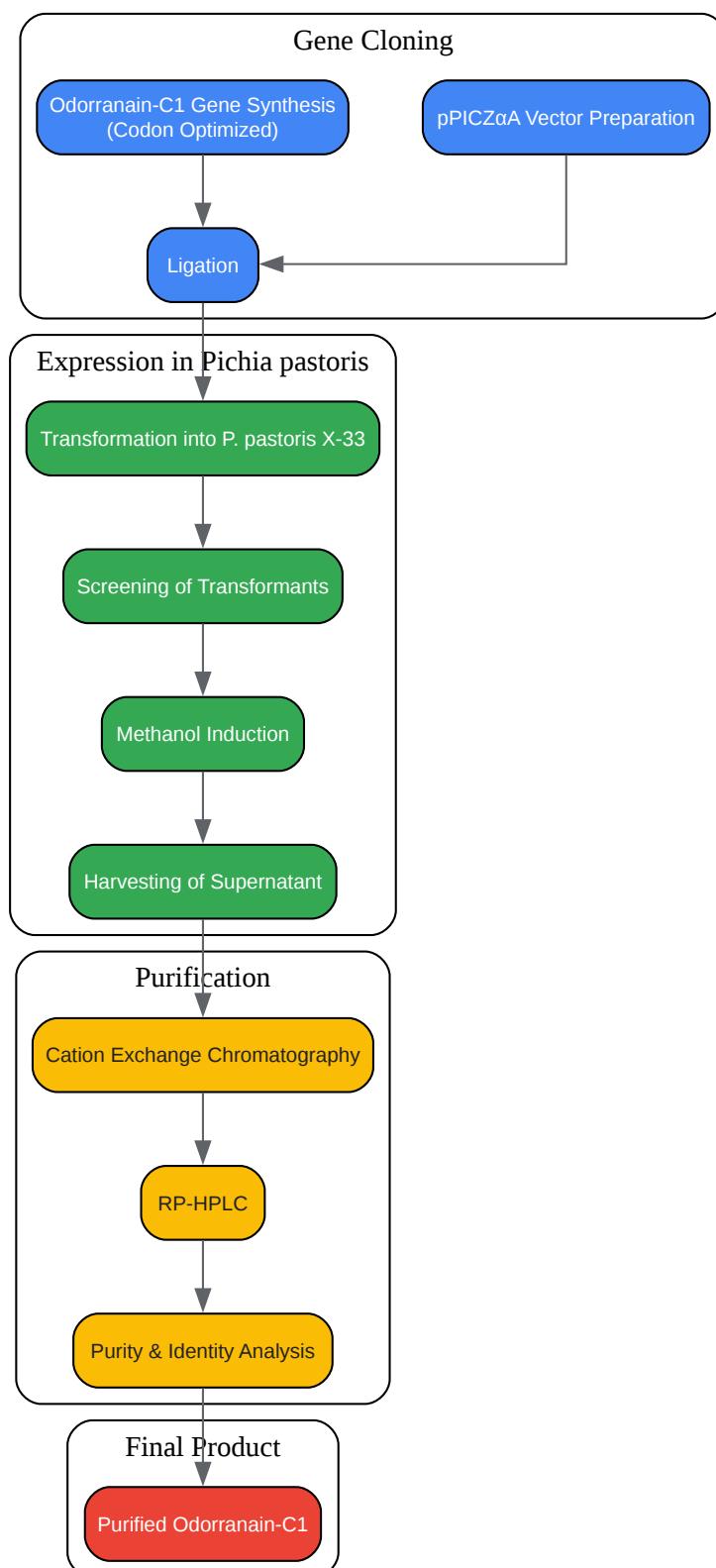
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Polishing Step):

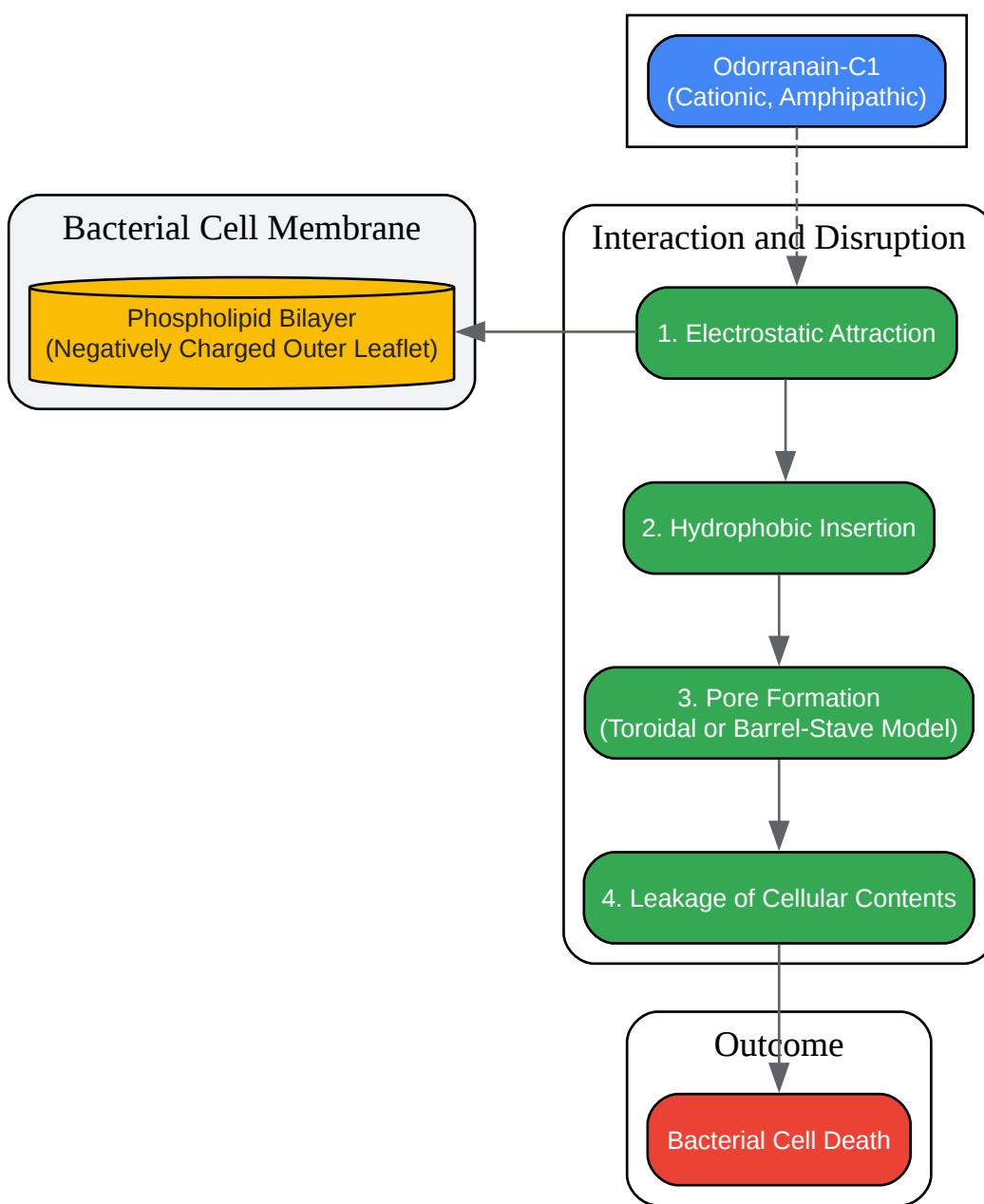
- Rationale: RP-HPLC provides high-resolution separation of peptides based on their hydrophobicity, effectively removing any remaining impurities.
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[\[2\]](#)
- Mobile Phases:
  - Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
  - Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
- Procedure:
  - Pool the **Odorranain-C1** containing fractions from the cation exchange step and acidify with TFA to a final concentration of 0.1%.
  - Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

- Inject the sample onto the column.
- Elute the peptide using a linear gradient of Mobile Phase B, for example:
  - 5-60% Mobile Phase B over 30 minutes.
- Monitor the elution profile at 214 nm and 280 nm.
- Collect the peak corresponding to **Odorranain-C1**.
- Confirm the purity and identity of the final product by analytical RP-HPLC, SDS-PAGE, and mass spectrometry.
- Lyophilize the pure fractions for storage.

## Visualizations

### Experimental Workflow for Recombinant Odorranain-C1 Production





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